molecular formula C8H16ClNO3 B13482852 rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride CAS No. 2866306-04-7

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride

Cat. No.: B13482852
CAS No.: 2866306-04-7
M. Wt: 209.67 g/mol
InChI Key: VEKXSMCKGOJFDL-XAWXTQPKSA-N
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Description

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in various chemical and biological applications.

Properties

CAS No.

2866306-04-7

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

(3R,4R)-1-oxa-9-azaspiro[4.5]decane-3,4-diol;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c10-6-4-12-8(7(6)11)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H/t6-,7-,8?;/m1./s1

InChI Key

VEKXSMCKGOJFDL-XAWXTQPKSA-N

Isomeric SMILES

C1CC2(CNC1)[C@@H]([C@@H](CO2)O)O.Cl

Canonical SMILES

C1CC2(CNC1)C(C(CO2)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and protein binding. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a spiro[4.5]decane core, which enhances its ability to interact with various biological targets. The presence of both an oxygen and nitrogen atom within the spirocyclic framework allows for diverse chemical modifications, making it suitable for various applications in medicinal chemistry and drug development.

The biological activity of this compound is primarily linked to its ability to fit into specific binding sites on proteins and enzymes. This interaction can lead to inhibition or modification of the target's activity. Research indicates that compounds with similar structures may exhibit significant biological effects, including anti-cancer properties and enzyme inhibition .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials : Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
  • Reactions : A series of reduction and cyclization steps are employed to construct the spirocyclic structure.
  • Purification : The final product is purified to ensure high yield and purity .

Case Studies

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of certain proteases at varying concentrations.
  • Anti-Cancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anti-cancer agent.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various molecular targets:

  • Binding Affinity : The compound shows significant binding affinity towards specific receptors and enzymes involved in critical biological processes.
  • Dose Response : The biological response varies with concentration, indicating a dose-dependent effect .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique AspectsBiological Activity
rac-(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol hydrochlorideSimilar spirocyclic structureDifferent stereochemistryVaries from rac-(3R,4R)
1,3-Diazaspiro[4.5]decane-2,4-dioneSpirocyclic with different functional groupsLacks oxygen in coreDifferent activity profile
1-Oxa-spiro[4.5]decane derivativesVarious derivatives with differing substituentsVariability in functional groupsDiverse biological effects

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